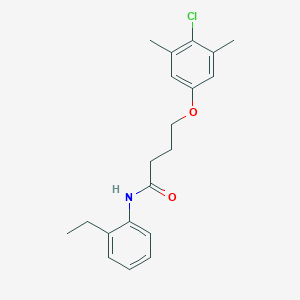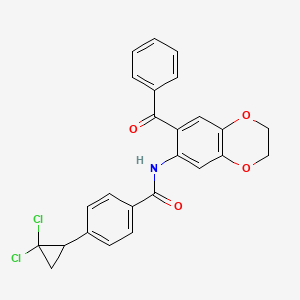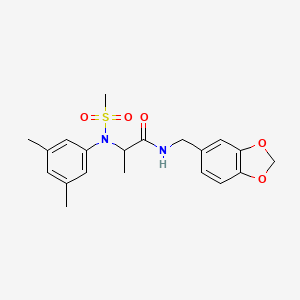
4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide
Übersicht
Beschreibung
4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide selectively binds to CB2 receptors, which are mainly expressed in immune cells. Activation of CB2 receptors by 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation. 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide also activates CB2 receptors in the peripheral nervous system, leading to the inhibition of pain signaling.
Biochemical and Physiological Effects
4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide has been shown to have various biochemical and physiological effects. In animal models of multiple sclerosis, 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide reduced the infiltration of immune cells into the central nervous system and decreased the production of pro-inflammatory cytokines. In animal models of rheumatoid arthritis, 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide reduced joint inflammation and prevented joint destruction. In animal models of colitis, 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide reduced inflammation and improved gut barrier function. 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide has also been shown to have analgesic effects in animal models of neuropathic pain and cancer pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide in lab experiments is its selectivity for CB2 receptors, which allows for the specific targeting of immune cells. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the lack of clinical data on the safety and efficacy of 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide in humans. Additionally, the use of 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide in lab experiments requires careful consideration of the appropriate dosage and administration route.
Zukünftige Richtungen
For 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide research include the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, the development of more selective CB2 agonists and the investigation of the synergistic effects of 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide with other drugs are areas of interest for future research. Furthermore, the investigation of the safety and efficacy of 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide in clinical trials is necessary to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide has been studied extensively for its potential therapeutic applications in various diseases. The CB2 receptor is mainly expressed in immune cells, making 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide a promising candidate for the treatment of inflammatory and autoimmune diseases. Studies have shown that 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide can reduce inflammation in animal models of multiple sclerosis, rheumatoid arthritis, and colitis. Additionally, 4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide has been studied for its potential analgesic effects in animal models of neuropathic pain and cancer pain.
Eigenschaften
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-4-16-8-5-6-9-18(16)22-19(23)10-7-11-24-17-12-14(2)20(21)15(3)13-17/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPSTMNUBLVIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCOC2=CC(=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4177932.png)
![N-[1-(1-adamantyl)ethyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4177934.png)
![ethyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177936.png)
![7-(4-methoxyphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177939.png)
![4-[4-allyl-5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B4177941.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4177950.png)
![N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4177956.png)
![methyl 2-({[(5-{1-[(2-chlorobenzoyl)amino]-2-hydroxyethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4177966.png)


![N-cyclohexyl-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4177995.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4178003.png)
![N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4178013.png)
![3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4178019.png)